molecular formula C16H23FO B14207064 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one CAS No. 828282-62-8

7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one

Cat. No.: B14207064
CAS No.: 828282-62-8
M. Wt: 250.35 g/mol
InChI Key: KXFHPNWKTQRRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is an organic compound with the molecular formula C16H21FO It is a fluorinated ketone, which means it contains a fluorine atom and a carbonyl group (C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one can be achieved through several methods. One common approach involves the fluorination of a precursor compound using a fluorinating agent such as Selectfluor. The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one exerts its effects depends on its interactions with molecular targets. The fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine
  • 7-Fluoro-1,1,3-trimethyl-4-aminoindane

Uniqueness

7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is unique due to its specific structure, which combines a fluorine atom with a ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

CAS No.

828282-62-8

Molecular Formula

C16H23FO

Molecular Weight

250.35 g/mol

IUPAC Name

7-fluoro-3,7-dimethyl-1-phenyloctan-1-one

InChI

InChI=1S/C16H23FO/c1-13(8-7-11-16(2,3)17)12-15(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3

InChI Key

KXFHPNWKTQRRGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)F)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.